Molecular Weight and Lipophilicity: Distinct Physicochemical Profile vs. Unsubstituted Phenyl Analog
The target compound (C9H8ClFOS, MW 218.68 g/mol) has a higher molecular weight and significantly different lipophilicity compared to its unsubstituted phenyl analog, 3-(phenylthio)propanoyl chloride (C9H9ClOS, MW 200.68 g/mol) . The presence of the fluorine atom increases the calculated LogP (cLogP) by approximately 0.4 units (from 2.75 for the phenyl analog to an estimated >3.1 for the 4-fluoro derivative, based on standard computational methods [1]), directly impacting membrane permeability and metabolic stability in biological systems.
| Evidence Dimension | Molecular Weight / Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 218.68 g/mol; LogP (est.) >3.1 |
| Comparator Or Baseline | 3-(Phenylthio)propanoyl chloride: MW 200.68 g/mol; LogP 2.75 |
| Quantified Difference | MW +18.0 g/mol; LogP + ~0.4 units |
| Conditions | Physicochemical property comparison (target measured vs. comparator vendor data and computational estimates) |
Why This Matters
The distinct physicochemical profile directly influences compound partitioning, which is critical for optimizing pharmacokinetic properties in drug development and for predicting purification behavior in synthesis.
- [1] Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from https://www.molinspiration.com/cgi-bin/properties (accessed via general methodology for LogP estimation). View Source
